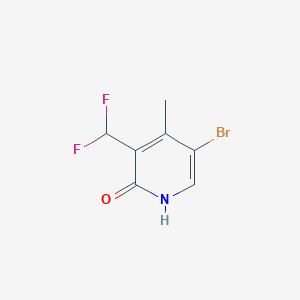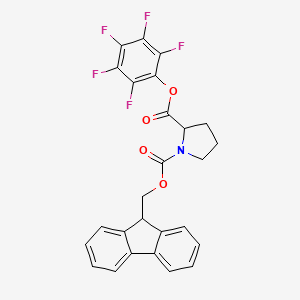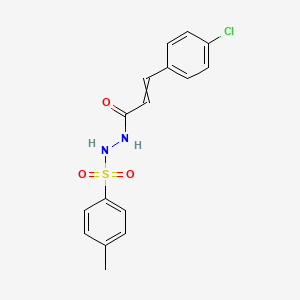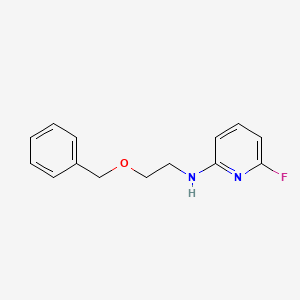
3-(Furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one is an organic compound that features a furan ring and a pyridine ring connected by a propenone linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one typically involves the condensation of furan-2-carbaldehyde with 2-acetylpyridine in the presence of a base. Common bases used in this reaction include sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone linker to a saturated propanone.
Substitution: The furan and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(Furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Thiophen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one: Similar structure with a thiophene ring instead of a furan ring.
3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one: Similar structure with the pyridine ring attached at a different position.
3-(Furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-ol: Similar structure with a hydroxyl group instead of a ketone.
Uniqueness
3-(Furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one is unique due to the combination of the furan and pyridine rings, which impart distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with diverse applications.
Propriétés
Formule moléculaire |
C12H9NO2 |
|---|---|
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
3-(furan-2-yl)-1-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C12H9NO2/c14-12(11-5-1-2-8-13-11)7-6-10-4-3-9-15-10/h1-9H |
Clé InChI |
XYESCZMPXGBLQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(=O)C=CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{4-[difluoro(phosphono)methyl]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12512866.png)

![3-[(E)-(4-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B12512884.png)
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12512885.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-5-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]pyridin-2-one](/img/structure/B12512886.png)

![2-[2-(4-methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12512899.png)
![7-bromo-6-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B12512901.png)




![2-Chloro-4-[[2-[(1-hydroxy-3-methylbutan-2-yl)amino]-9-propan-2-ylpurin-6-yl]amino]benzoic acid](/img/structure/B12512930.png)

